![molecular formula C17H13N3O2S2 B2887657 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097884-44-9](/img/structure/B2887657.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound that contains furan, thiophene, and benzothiadiazole moieties . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar structure, but with a sulfur atom instead of oxygen. Benzothiadiazole is a bicyclic compound consisting of a benzene ring fused to a thiadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate furan, thiophene, and benzothiadiazole derivatives. The exact method would depend on the specific substituents present on these rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiophene, and benzothiadiazole rings. These rings are likely to be planar, contributing to the overall aromaticity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nature of the furan, thiophene, and benzothiadiazole rings. These rings might undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature, and its solubility would depend on the specific substituents present on the rings .
Scientific Research Applications
- Notably, compound 7g demonstrated promising results, with an IC50 of 27.7 µg/ml against A549 cells and 26.6 µg/ml against HepG2 cells. These values compare favorably to the reference drug doxorubicin .
- Interestingly, liver cancer cells treated with 7g exhibited reduced DNA damage values compared to the negative control .
- Researchers have synthesized furan derivatives using Suzuki–Miyaura cross-coupling reactions. These derivatives are derived from 2-bromo-5-nitro furan and various phenyl boronic acids, including 2-hydroxy, 3-hydroxy, and 4-hydroxy phenyl boronic acids .
- Scientists explore these analogues for their diverse biological effects and medicinal applications .
Anticancer Activity
Gene Expression Modulation
DNA Damage and Fragmentation
Synthesis of Furan Derivatives
Thiophene Analogues for Medicinal Chemistry
Biological Applications of Pyrazolyl-Chalcones
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-17(11-3-4-14-15(8-11)20-24-19-14)18-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAPJYKWLBIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
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